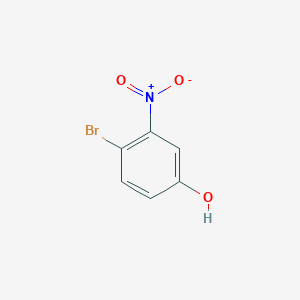

4-Bromo-3-nitrophenol

Beschreibung

Contextualization within Halogenated Nitrophenols

Halogenated nitrophenols are a class of aromatic compounds that feature a hydroxyl group (-OH), one or more nitro groups (-NO2), and one or more halogen atoms (F, Cl, Br, I) attached to a benzene ring. The presence and position of these substituents significantly influence the electronic properties, reactivity, and potential applications of these compounds. The electron-withdrawing nature of both the nitro group and the halogen atom deactivates the aromatic ring towards electrophilic substitution, while the hydroxyl group is an activating, ortho-, para-director. cymitquimica.comquora.com

4-Bromo-3-nitrophenol, with its bromine atom at position 4 and a nitro group at position 3 relative to the hydroxyl group, possesses a unique set of characteristics compared to its isomers and other halogenated nitrophenols. smolecule.com The specific arrangement of the bromine and nitro groups influences its acidic properties and its behavior in chemical reactions. cymitquimica.com For instance, the position of the halogen can impact steric hindrance and the electronic distribution within the molecule, which in turn affects its reactivity in substitution reactions.

The interplay between the ortho-directing hydroxyl group and the meta-directing nitro group, along with the presence of the bromine atom, dictates the regioselectivity of further chemical transformations. This makes this compound a valuable intermediate in organic synthesis, where precise control over the introduction of functional groups is crucial. quora.comquora.com

Academic Significance and Research Trajectories

The academic significance of this compound lies primarily in its utility as a versatile building block in chemical synthesis and its potential biological activities. smolecule.com Its defined chemical structure and reactivity make it a useful starting material or intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. cymitquimica.comsmolecule.com

Research trajectories involving this compound and its derivatives often explore their potential biological applications. Studies have indicated that halogenated nitrophenols can exhibit antimicrobial properties. smolecule.com Research in this area investigates how the specific combination and positioning of the bromo and nitro groups on the phenol scaffold contribute to its biological activity. smolecule.com Furthermore, there is interest in its potential to interact with and inhibit certain enzymes, which opens avenues for its investigation in pharmacological research. smolecule.com

The compound also serves as a model substrate in studies of chemical reactivity and reaction mechanisms. For example, the kinetics of bromination of nitrophenol isomers have been studied to understand the relative reactivity conferred by the positions of the nitro group. iosrjournals.org While not directly studying this compound, such research provides a broader understanding of the chemical behavior of this class of compounds.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.01 g/mol smolecule.com |

| Appearance | Yellow to orange or brown solid cymitquimica.com |

| Melting Point | 144-145 °C |

| Boiling Point | 281 °C at 760 mmHg |

| Solubility | Moderately soluble in organic solvents, limited solubility in water cymitquimica.com |

Comparison with Related Halogenated Nitrophenols

| Compound | Key Differences from this compound |

| 2-Bromo-4-nitrophenol | Isomeric compound with different positions of the bromo and nitro groups, leading to different reactivity. |

| 4-Bromo-2-nitrophenol | Another isomer with altered electronic and steric effects due to substituent positioning. |

| 3-Fluoro-4-nitrophenol | Contains a fluorine atom instead of bromine, which has different electronic and steric properties. mdpi.com |

| 2,6-Dichloro-4-nitrophenol | Contains two chlorine atoms and a single nitro group, used as a herbicide intermediate. mdpi.com |

Eigenschaften

IUPAC Name |

4-bromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNZLOXGKDQNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578569 | |

| Record name | 4-Bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78137-76-5 | |

| Record name | 4-Bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Bromo-3-nitrophenol

Traditional syntheses of this compound rely on multi-step pathways starting from carefully chosen precursors to ensure the correct placement of the bromo and nitro groups relative to the hydroxyl function.

A common and logical synthetic pathway begins not with phenol itself, but with a precursor that facilitates the desired substitution pattern. One established route starts from 4-bromobenzoic acid. smolecule.comchegg.com In this multi-step process, the directing effects of the bromo and carboxyl groups are leveraged to install the nitro group at the correct position. The synthesis proceeds via the nitration of 4-bromobenzoic acid to form 4-bromo-3-nitrobenzoic acid, which is subsequently converted to the target phenol. smolecule.comquora.comquora.com

Another documented pathway involves a Sandmeyer-type reaction starting from 3-nitro-4-aminophenol. google.com This method utilizes diazotization of the amino group, followed by substitution with bromide to yield this compound. This approach is advantageous as it builds upon a precursor where the relative positions of the key functional groups (hydroxyl and nitro) are already established.

The success of these synthetic routes hinges on the directing effects of the functional groups on the aromatic ring. In the synthesis starting from 4-bromobenzoic acid, the key step is the electrophilic nitration. The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. quora.comquora.com Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position 3 (and 5). This cooperative directing effect allows for the clean formation of 4-bromo-3-nitrobenzoic acid. quora.comquora.com

Conversely, attempting to synthesize this compound by direct nitration and bromination of phenol is problematic due to unfavorable directing effects. The hydroxyl group of phenol is a strongly activating ortho-, para-director. chemistrystudent.comsparkl.me Nitration of phenol primarily yields 2-nitrophenol and 4-nitrophenol. sparkl.me Subsequent bromination of 4-nitrophenol would be directed to the 2-position (ortho to the powerful hydroxyl directing group), leading to the isomeric 2-bromo-4-nitrophenol, not the desired product. quora.com Therefore, indirect strategies using precursors like 4-bromobenzoic acid or 3-nitro-4-aminophenol are essential.

Optimization of reaction parameters is crucial for maximizing yields and purity. In the nitration of 4-bromobenzoic acid, controlling the temperature and the concentration of the nitrating mixture (concentrated nitric and sulfuric acids) is vital to ensure monosubstitution and prevent the formation of byproducts. chegg.comquora.com

For the route starting from 3-nitro-4-aminophenol, the diazotization step requires low temperatures, typically between 0-10°C, to ensure the stability of the diazonium salt intermediate. google.com The subsequent bromination reaction, often using a copper(I) bromide catalyst in hydrobromic acid, may be warmed to 40-50°C to drive the reaction to completion. google.com Careful control of stoichiometry, temperature, and reaction time at each stage is key to achieving high yields, which can be further improved by purification techniques like recrystallization. orgsyn.org

Table 1: Comparison of Established Synthetic Routes

| Starting Material | Key Steps | Reagents & Conditions | Reported Yield |

|---|

Advanced Synthetic Approaches and Innovations

While traditional methods are well-established, research into more advanced synthetic protocols continues. Innovations often focus on improving efficiency, safety, and environmental impact. One such area is the use of modern catalytic systems. For instance, the synthesis of 4-bromo-3-nitroanisole, a closely related methyl ether derivative, has been achieved from 2-nitro-4-methoxybenzoic acid using a copper(I) acetate catalyst with oxygen in dimethyl sulfoxide at high temperatures. chemicalbook.com The resulting anisole could potentially be demethylated to afford the target this compound. Such catalytic decarboxylative bromination methods represent a departure from classical Sandmeyer chemistry and may offer alternative pathways with different substrate scopes and conditions.

Derivatization Reactions and Functional Group Interconversions

The functional groups of this compound allow for a variety of chemical transformations, making it a useful intermediate in organic synthesis. smolecule.coma2bchem.com The hydroxyl group can undergo reactions like acetylation to form 4-bromo-3-nitrophenyl acetate, while the bromine atom can participate in substitution reactions. smolecule.comnih.gov

The nitro group is a key site of reactivity, with its reduction to an amino group being a primary and highly useful transformation. This reaction converts this compound into 4-bromo-3-aminophenol, a valuable building block for pharmaceuticals and other complex molecules. smolecule.comgoogle.com

Catalytic hydrogenation is a common method for this reduction. A patented process describes the hydrogenation of 3-bromo-4-nitrophenol (an isomer) using a Raney nickel catalyst. google.com Such hydrogenations are typically performed in a solvent like methanol under hydrogen pressure. A key challenge in the catalytic hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation (loss of the bromine atom). The addition of bases, such as calcium hydroxide, has been shown to suppress this side reaction. google.com

Alternative reducing agents can also be employed. A patent for the synthesis of 3-amino-4-bromophenol describes the reduction of the intermediate this compound using hydrazine hydrate in ethanol with an iron oxide catalyst at elevated temperatures (50-100°C). google.com Furthermore, enzymatic reductions represent a green chemistry approach; enzymes like 3-nitrophenol nitroreductase have been shown to be active on a variety of nitroaromatic compounds, chemoselectively reducing the nitro group to a hydroxylamino or amino group. nih.gov

Table 2: Methods for the Reduction of the Nitro Group

| Substrate (or Isomer) | Reagents/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Bromo-4-nitrophenol | Raney nickel, H₂ | Methanol, 27°C, 23.5-43.5 psig | 4-Amino-3-bromophenol | 56.4% |

| This compound | Iron oxide, Hydrazine hydrate | Ethanol, 50-100°C | 4-Bromo-3-aminophenol | Not specified, but described as part of an efficient process. google.com |

| Various Nitrophenols | 3-Nitrophenol nitroreductase, NADPH | Enzymatic conditions | Corresponding aminophenol (via hydroxylamine) | Substrate dependent. nih.gov |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (4-bromo-3-nitrophenyl) acetate |

| 2,6-dibromo-4-nitrophenol |

| 2-bromo-4-nitrophenol |

| 2-nitrophenol |

| 3-amino-4-bromophenol |

| 3-nitro-4-aminophenol |

| 4-amino-3-bromophenol |

| 4-bromo-3-nitroanisole |

| 4-bromo-3-nitrobenzoic acid |

| This compound |

| 4-bromobenzoic acid |

| 4-nitrophenol |

| Benzene |

| Bromine |

| Calcium hydroxide |

| Copper(I) acetate |

| Copper(I) bromide |

| Dimethyl sulfoxide |

| Ethanol |

| Glacial acetic acid |

| Hydrazine hydrate |

| Hydrobromic acid |

| Hydrogen |

| Iron oxide |

| Methanol |

| Nitric acid |

| Phenol |

| Raney nickel |

| Sodium nitrite |

Q & A

Q. What are the most reliable synthetic routes for 4-bromo-3-nitrophenol, and how can reaction efficiency be optimized?

A common method involves the nitration of 4-bromophenol using a mixed acid (HNO₃/H₂SO₄), followed by regioselective purification. Reaction efficiency depends on controlling temperature (0–5°C to prevent over-nitration) and stoichiometric ratios (1:1.2 phenol-to-nitrating agent). Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane eluent) isolates the product . For scalability, catalytic methods using Lewis acids (e.g., FeCl₃) improve yield (up to 78%) by minimizing side reactions like bromine displacement .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from positional isomers?

- ¹H NMR : The aromatic proton adjacent to the nitro group (C2) appears downfield (δ 8.2–8.5 ppm) due to electron withdrawal. The bromine at C4 deshields the neighboring proton (C5), appearing at δ 7.4–7.6 ppm.

- IR : Strong asymmetric NO₂ stretching (~1530 cm⁻¹) and phenolic O–H stretching (~3300 cm⁻¹).

- MS : Molecular ion [M]⁺ at m/z 218 (C₆H₄BrNO₃) with characteristic fragmentation patterns (loss of Br, m/z 139; NO₂, m/z 172) .

Q. What solvents are optimal for recrystallizing this compound, and how does pH affect solubility?

The compound is sparingly soluble in water (0.2 g/L at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol/water mixtures (1:3 v/v). Acidic conditions (pH < 4) protonate the phenolic -OH, reducing solubility, while alkaline conditions (pH > 10) deprotonate it, forming a water-soluble phenoxide. Recrystallization from hot ethanol yields high-purity crystals (>98%) .

Q. What safety precautions are critical when handling this compound in the lab?

- Toxicity : Acute exposure risks include methemoglobinemia (nitro group) and skin irritation (bromine). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent photodegradation and oxidation.

- Disposal : Neutralize with 10% NaOH and incinerate as hazardous waste .

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

The nitro group at C3 is a strong meta-directing deactivator, suppressing further electrophilic substitution at C2 and C6. Bromine at C4 acts as an ortho/para-directing group but is less activating due to its electron-withdrawing nature. This dual effect makes C5 the primary site for reactions like sulfonation or nitration under forcing conditions .

Advanced Research Questions

Q. What mechanisms underlie the conflicting toxicity data for this compound in mammalian vs. aquatic models?

In mammals, nitroreductases convert the nitro group to reactive nitroso intermediates, causing oxidative DNA damage. In fish, cytochrome P450 enzymes preferentially metabolize bromine via debromination, reducing toxicity. Discrepancies in LC₅₀ values (e.g., 12 mg/L in zebrafish vs. 450 mg/kg in rats) arise from interspecies differences in metabolic pathways and detoxification efficiency .

Q. How can computational modeling predict the environmental persistence of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict half-lives in soil (t₁/₂ = 120 days) and water (t₁/₂ = 30 days) based on bond dissociation energies (C-Br: 68 kcal/mol; C-NO₂: 54 kcal/mol). Hydrolysis at the C-Br bond is rate-limiting. Validation via HPLC-MS in simulated sunlight (λ = 290–400 nm) shows 90% degradation in 14 days, aligning with computational predictions .

Q. What strategies resolve contradictory crystallographic data on the compound’s hydrogen-bonding network?

Single-crystal X-ray diffraction reveals intermolecular O–H···O–N hydrogen bonds (2.7 Å) between phenolic -OH and nitro groups. Discrepancies in reported bond angles (105°–112°) arise from polymorphism. Use of synchrotron radiation (λ = 0.7 Å) and low-temperature (100 K) data collection reduces thermal motion artifacts, confirming a monoclinic (P2₁/c) lattice with Z = 4 .

Q. How does this compound act as a photosensitizer in catalytic degradation of organic pollutants?

Under UV light, the compound generates singlet oxygen (¹O₂) via energy transfer from its excited triplet state. In Fenton-like systems, it enhances •OH production by reducing Fe³⁺ to Fe²⁺. Applications include degradation of methylene blue (k = 0.15 min⁻¹) and tetracycline (k = 0.09 min⁻¹) in wastewater .

Q. What advanced analytical methods quantify trace this compound in biological matrices?

- LC-MS/MS : MRM transitions m/z 218 → 139 (quantifier) and 218 → 93 (qualifier) with a LOD of 0.1 ng/mL.

- GC-ECD : Derivatization with BSTFA enhances volatility; LOD = 5 ng/mL.

- Microextraction : Solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers achieves 98% recovery from serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.